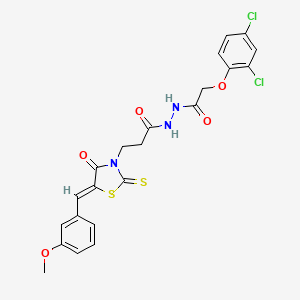

C22H19Cl2N3O5S2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains multiple functional groups, including chlorinated aromatic rings, sulfonamide, and thioamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with a suitable acylating agent to form the dichlorophenoxy intermediate.

Coupling with the sulfonamide derivative: The intermediate is then reacted with a sulfonamide derivative under appropriate conditions to form the sulfonamide intermediate.

Thioamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acetamide: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like nitric acid or halogens in the presence of a catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

C22H19Cl2N3O5S2 has shown promise in medicinal chemistry, particularly in drug discovery and development. Its structural characteristics allow it to interact with biological molecules effectively.

Case Studies:

- Anticancer Activity : Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, related compounds have been tested against various cancer cell lines and demonstrated selective cytotoxicity without affecting non-cancerous cells .

- Antimicrobial Properties : The presence of chlorine and sulfonyl groups has been linked to antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of several pathogenic bacteria .

Materials Science

The compound's unique chemical structure positions it as a candidate for applications in materials science, particularly in the development of novel materials with specific properties.

Potential Uses:

- Polymer Chemistry : this compound can be utilized in synthesizing polymers with enhanced mechanical and thermal properties.

- Nanotechnology : Its ability to form stable complexes with metal ions makes it suitable for use in nanomaterials, which can be applied in electronics and photonics .

Biochemistry

In biochemistry, the interactions of this compound with enzymes and receptors are of significant interest.

Research Insights:

- Enzyme Inhibition : Studies have explored how this compound can inhibit specific enzymes involved in disease pathways, suggesting potential therapeutic applications .

- Receptor Binding : Investigations into receptor binding affinity indicate that this compound may modulate biological pathways by interacting with key receptors in cellular signaling .

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

2-(2,4-dichlorophenoxy)acetic acid: A simpler analog with similar structural features but lacking the sulfonamide and thioamide groups.

4-methoxy-N-(4-sulfamoylphenyl)benzamide: Shares the sulfonamide and aromatic features but differs in the overall structure.

Uniqueness

2-(2,4-dichlorophenoxy)-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acetamide: is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound C22H19Cl2N3O5S2, identified as a member of the cinnamic acid derivatives, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, including data tables, case studies, and detailed analyses of its biological properties.

Chemical Structure and Properties

This compound is characterized by its complex structure featuring two chlorine atoms, a sulfonamide group, and multiple aromatic rings. This structural configuration is believed to enhance its lipophilicity and interaction with biological targets, which is crucial for its pharmacological efficacy.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound was evaluated against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, as well as mycobacterial strains.

Efficacy Against Bacterial Strains

| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 20.4 ± 0.2 | Comparable to Gentamicin (22.5 ± 0.3) |

| Enterococcus faecalis | 19.1 ± 0.2 | Effective against vancomycin-resistant strains |

| Mycobacterium smegmatis | 18.5 ± 0.3 | Higher efficacy than isoniazid |

The compound's antibacterial properties were found to be superior or comparable to clinically used antibiotics such as ampicillin and rifampicin .

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising results in cancer research. Evaluations on various cancer cell lines indicated that the compound possesses significant cytotoxic effects.

Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μg/mL) |

|---|---|

| MCF-7 (breast cancer) | 40.74 ± 2.19 |

| MDA-MB-231 (breast cancer) | 45.17 ± 2.36 |

| Primary porcine macrophages | Insignificant cytotoxicity |

The IC50 values suggest that this compound is effective in inhibiting the growth of breast cancer cells while exhibiting low toxicity toward primary mammalian cells, indicating a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The introduction of halogen atoms into the molecule has been associated with enhanced antibacterial activity. Studies suggest that the lipophilicity of the compound plays a significant role in its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its bioactivity .

Case Studies

- Antimicrobial Efficacy Study : A recent study synthesized a series of cinnamic anilides, including this compound, and assessed their antimicrobial properties against several pathogens. The findings indicated that the compound exhibited a broad spectrum of action against both gram-positive bacteria and mycobacteria, outperforming many existing antibiotics in specific tests .

- Cytotoxicity Assessment : Another investigation focused on the anticancer potential of this compound by evaluating its effects on human breast cancer cell lines. The results demonstrated that it effectively inhibited cell proliferation with minimal cytotoxic effects on normal cells .

Properties

Molecular Formula |

C22H19Cl2N3O5S2 |

|---|---|

Molecular Weight |

540.4 g/mol |

IUPAC Name |

N'-[2-(2,4-dichlorophenoxy)acetyl]-3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanehydrazide |

InChI |

InChI=1S/C22H19Cl2N3O5S2/c1-31-15-4-2-3-13(9-15)10-18-21(30)27(22(33)34-18)8-7-19(28)25-26-20(29)12-32-17-6-5-14(23)11-16(17)24/h2-6,9-11H,7-8,12H2,1H3,(H,25,28)(H,26,29)/b18-10- |

InChI Key |

KEUCSYRTNHBVGQ-ZDLGFXPLSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |

Canonical SMILES |

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.